molecular formula C11H12N2O2S B2784350 2-Morpholin-4-yl-1,3-benzothiazol-6-ol CAS No. 33670-46-1

2-Morpholin-4-yl-1,3-benzothiazol-6-ol

Cat. No.: B2784350
CAS No.: 33670-46-1
M. Wt: 236.29
InChI Key: XRQSMBADERZPGX-UHFFFAOYSA-N
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Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Morpholin-4-yl-1,3-benzothiazol-6-ol is unique due to its specific substitution pattern and the presence of both morpholine and benzothiazole moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

2-morpholin-4-yl-1,3-benzothiazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c14-8-1-2-9-10(7-8)16-11(12-9)13-3-5-15-6-4-13/h1-2,7,14H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRQSMBADERZPGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(S2)C=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 6-methoxy-2-morpholin-4-yl-benzothiazole (12.20 g, 48.7 mmol), tetrabutylphosphonium bromide (1.65 g, 4.87 mmol) and 48% HBr (80 mL) was stirred at 100° C. for twenty hours before it was cooled to room temperature, neutralized with 10N NaOH (60 mL) to pH=5-6. The mixture was extracted with dichloromethane. The organic layer was dried over anhydrous sodium sulfate, concentrated in vacuo to give the title compound as a white solid (10.69 g): 1H NMR (CDCl3, 200 MHz): δ=7.28 (m, 1H), 7.15 (m, 1H), 6.75 (m, 1H), 3.70 (m, 4H), 3.43 (m, 4H).
Quantity
12.2 g
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reactant
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80 mL
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1.65 g
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Name
Quantity
60 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

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